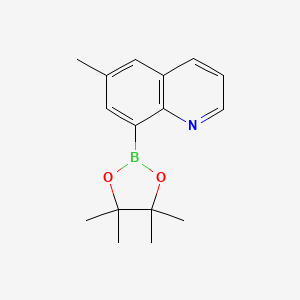

![molecular formula C19H15N3O2S B2408993 2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034344-93-7](/img/structure/B2408993.png)

2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as BITP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BITP is a member of the isoxazole family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. BITP is a promising compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Applications De Recherche Scientifique

Corrosion Inhibition

The compound has been utilized in the synthesis of derivatives that serve as corrosion inhibitors. These derivatives have been tested in acidic and mineral oil mediums, demonstrating promising inhibition efficiencies. This application is significant for protecting materials in industrial settings, highlighting the compound's utility in material science and engineering (Yıldırım & Cetin, 2008).

Antimicrobial Activity

Research has also delved into the antimicrobial properties of novel sulphonamide derivatives synthesized from the compound. These studies showcase the potential for developing new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens. The computational and experimental approaches corroborate the antimicrobial efficacy of these derivatives (Fahim & Ismael, 2019).

Insecticidal Properties

Innovative heterocycles incorporating a thiadiazole moiety derived from the compound have been synthesized and assessed for insecticidal activity against Spodoptera littoralis. This research opens avenues for developing novel insecticides that could help manage agricultural pests and ensure crop protection (Fadda et al., 2017).

Anticancer Activities

There's ongoing research into the compound's derivatives for potential anticancer applications. These studies aim to understand the structure-activity relationships and identify potent inhibitors against various cancer cell lines. This research is pivotal for discovering new therapeutic agents for cancer treatment (Fallah-Tafti et al., 2011).

Synthesis of Heterocycles

The compound is a key precursor in synthesizing diverse heterocyclic compounds, which have applications ranging from pharmaceuticals to materials science. These syntheses contribute to the development of new molecules with potential utility in various domains (Krauze et al., 2007).

Mécanisme D'action

Mode of Action

It has been reported that the compound exhibits interesting photophysical properties . Due to the excited state intramolecular proton transfer (ESIPT) characteristic, the compound shows dual fluorescence (vinyl alcohol emission and ketone emission) in solution, but only one emission in solid films . After coordination with boron difluoride compounds, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Biochemical Pathways

The compound’s photophysical properties suggest potential applications in optoelectronic devices

Result of Action

The compound has been used successfully as a dopant emitter in organic light-emitting diodes (OLEDs), with all doped devices showing strong emission and low turn-on voltages . The electroluminescence performance of the doped devices based on boron difluoride compounds is superior to that of the ligand .

Action Environment

The compound has been characterized by nmr, high-resolution mass spectrometry, and elemental analysis, and it has been found to have good thermal and electrochemical stability .

Propriétés

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-18(10-16-15-5-1-2-6-17(15)24-22-16)21-11-13-4-3-8-20-19(13)14-7-9-25-12-14/h1-9,12H,10-11H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWNMQNCPMWZPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408911.png)

![N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2408914.png)

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408917.png)

![4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2408919.png)

![ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate](/img/structure/B2408920.png)

![3-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2408924.png)

![N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide](/img/structure/B2408926.png)

![N-(4-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2408928.png)

![1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride](/img/structure/B2408929.png)

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2408931.png)